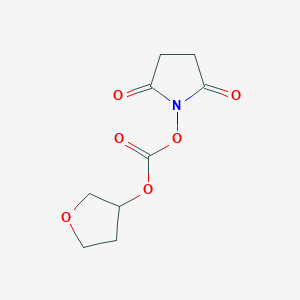![molecular formula C20H17ClN2O4S B505015 N-{3-[(3-chloro-4-methoxyanilino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thien-2-yl}-2-furamide](/img/structure/B505015.png)
N-{3-[(3-chloro-4-methoxyanilino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thien-2-yl}-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{3-[(3-chloro-4-methoxyanilino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thien-2-yl}-2-furamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chloro-methoxyaniline moiety, a cyclopenta[b]thiophene ring, and a furamide group. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(3-chloro-4-methoxyanilino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thien-2-yl}-2-furamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions . This reaction involves the use of organoboron reagents and palladium catalysts to couple aryl halides with boronic acids or esters.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods while optimizing reaction conditions for higher yields and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
N-{3-[(3-chloro-4-methoxyanilino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thien-2-yl}-2-furamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like amines, alcohols, and thiols; electrophiles like alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or demethoxylated compounds.
Wissenschaftliche Forschungsanwendungen
N-{3-[(3-chloro-4-methoxyanilino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thien-2-yl}-2-furamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, or enzyme inhibition properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of advanced materials, such as polymers, coatings, and electronic devices.
Wirkmechanismus
The mechanism of action of N-{3-[(3-chloro-4-methoxyanilino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thien-2-yl}-2-furamide involves its interaction with specific molecular targets and pathways. These may include binding to enzymes, receptors, or other biomolecules, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-chloro-4-methoxyaniline: A related compound with similar functional groups but lacking the cyclopenta[b]thiophene and furamide moieties.
Cyclopenta[b]thiophene derivatives: Compounds with similar ring structures but different substituents.
Furamide derivatives: Compounds with similar amide groups but different aromatic or heterocyclic rings.
Uniqueness
N-{3-[(3-chloro-4-methoxyanilino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thien-2-yl}-2-furamide stands out due to its unique combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C20H17ClN2O4S |
|---|---|
Molekulargewicht |
416.9g/mol |
IUPAC-Name |
N-[3-[(3-chloro-4-methoxyphenyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]furan-2-carboxamide |
InChI |
InChI=1S/C20H17ClN2O4S/c1-26-14-8-7-11(10-13(14)21)22-19(25)17-12-4-2-6-16(12)28-20(17)23-18(24)15-5-3-9-27-15/h3,5,7-10H,2,4,6H2,1H3,(H,22,25)(H,23,24) |
InChI-Schlüssel |
VWOHLOKNXGIQOJ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=C(SC3=C2CCC3)NC(=O)C4=CC=CO4)Cl |
Kanonische SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=C(SC3=C2CCC3)NC(=O)C4=CC=CO4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(4-fluorophenyl)-3-methyl-7-phenyl-7,8-dihydro-6H-isoxazolo[4,5-b]azepine](/img/structure/B504934.png)
![6-(4-Methylpiperazin-1-yl)imidazo[1,2-b]pyridazine-2-carboxylic acid](/img/structure/B504935.png)

![3-ethoxy-N-[(2-fluorophenyl)carbamothioyl]benzamide](/img/structure/B504938.png)




![4-fluoro-N-[3-(1-hydroxyethyl)phenyl]benzenesulfonamide](/img/structure/B504948.png)

![2-[(2-fluorobenzoyl)amino]-N-phenylbenzamide](/img/structure/B504951.png)
![N-(4-methoxyphenyl)-2-[(4-methylbenzoyl)amino]benzamide](/img/structure/B504953.png)
![N-[2-(pyridin-2-ylcarbamoyl)phenyl]furan-2-carboxamide](/img/structure/B504956.png)
